8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines. These compounds are characterized by a fused tricyclic structure containing an oxazepine ring. The presence of nitro and methyl groups in the structure adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Base-Promoted Protocol: The reaction is promoted using bases such as potassium phosphate (K3PO4) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is carried out under metal-free conditions, making it environmentally friendly and suitable for large-scale production.
Industrial Production Methods
the base-promoted protocol mentioned above can be adapted for large-scale synthesis due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The aromatic rings in the structure can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. The nitro group and the oxazepine ring are likely involved in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11-amines: These compounds share the oxazepine ring structure but differ in the substituents attached to the ring.
Quinazolinimines: These compounds have a similar tricyclic structure but contain a quinazoline ring instead of an oxazepine ring.
Acridones: These compounds are structurally related but contain an acridone ring system.
Uniqueness
Its specific structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H12N2O4 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
3,5-dimethyl-9-nitrobenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C15H12N2O4/c1-9-3-6-13-12(7-9)16(2)15(18)11-5-4-10(17(19)20)8-14(11)21-13/h3-8H,1-2H3 |
InChI Key |
NGWIPIOAOVDXIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)N2C |
Origin of Product |
United States |
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